

Lcq908 (Pradigastat) in Familial Chylomicronemia Syndrome: A Comparative Analysis Against Placebo

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Compound of Interest		
Compound Name:	Lcq908	
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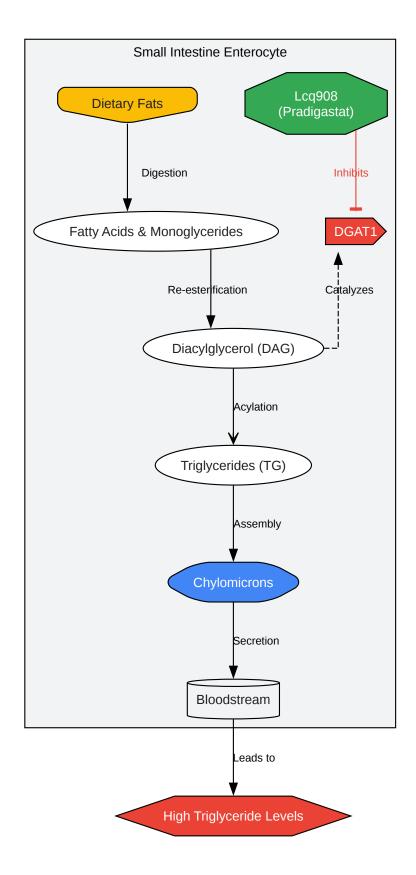
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Lcq908** (pradigastat), a diacylglycerol acyltransferase-1 (DGAT1) inhibitor, based on head-to-head clinical trial data. The primary comparator in these studies for the treatment of Familial Chylomicronemia Syndrome (FCS) was a placebo, as there are limited licensed therapies available for this rare condition. The standard of care for FCS primarily consists of a highly restrictive very low-fat diet.[1] Other therapies such as fibrates, omega-3 fatty acids, and niacin have shown limited efficacy in patients with homozygous FCS.[2]

Mechanism of Action

Lcq908 is a selective and orally effective inhibitor of DGAT1, an enzyme that catalyzes the final step in triglyceride synthesis in the small intestine.[3][4][5] By inhibiting DGAT1, **Lcq908** reduces the production of chylomicrons, the lipoprotein particles responsible for transporting dietary fats into the bloodstream. This mechanism aims to lower the dangerously high triglyceride levels characteristic of FCS.[5]





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Mechanism of Action of Lcq908 (Pradigastat) as a DGAT1 Inhibitor.





Clinical Trial Data: Lcq908 vs. Placebo

The following tables summarize the key quantitative data from clinical trials investigating the efficacy of **Lcq908** in patients with FCS. The primary endpoint in these studies was the reduction in triglyceride levels.

Table 1: Effect of Lcq908 on Fasting Triglyceride Levels

Treatment Group	Baseline Fasting Triglycerides (mg/dL)	Post- Treatment Fasting Triglycerides (mg/dL)	Percent Reduction from Baseline	Study Identifier
Lcq908 (20 mg)	~2000	Not explicitly stated	41%[5][6]	NCT01146522[5]
Lcq908 (40 mg)	~2000	Not explicitly stated	70%[5][6]	NCT01146522[5]
Placebo	Not available	Not available	Not available	NCT01514461[5]

Note: The NCT01146522 study was an open-label trial, and specific placebo data for this endpoint is not provided in the search results. The NCT01514461 study was a placebo-controlled trial, but specific quantitative outcomes were not detailed in the provided search snippets.

Table 2: Effect of Lcq908 on Postprandial Triglyceride

Levels (Area Under the Curve 0-9 hours)

Treatment Group	Change in Postprandial TG AUC0-9h	p-value (vs. 10 mg dose)	Study Identifier
Lcq908 (20 mg)	-37%[5]	<0.022[5]	NCT01146522[5]
Lcq908 (40 mg)	-30%[5]	<0.022[5]	NCT01146522[5]



Table 3: Effect of Lcq908 on Fasting Apolipoprotein B48

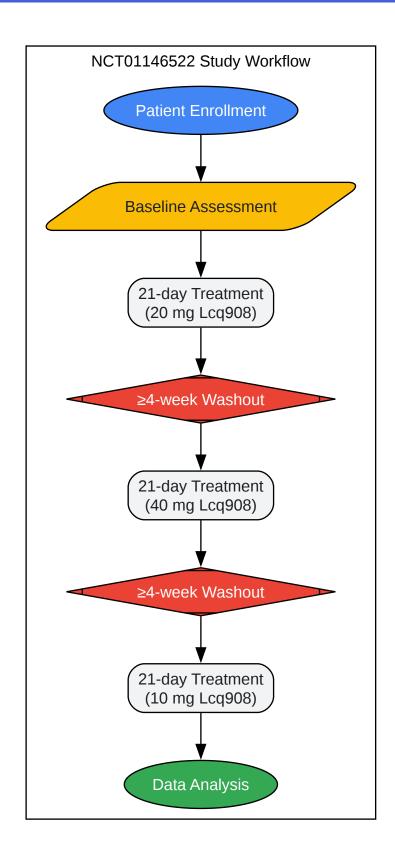
(ApoB48) Levels

Treatment Group	Change in Fasting ApoB48	p-value (vs. 10 mg dose)	Study Identifier
Lcq908 (20 mg)	Significant decrease[5]	0.051[5]	NCT01146522[5]
Lcq908 (40 mg)	Significant decrease[5]	0.002[5]	NCT01146522[5]

Experimental Protocols NCT01146522: Open-Label, Dose-Escalation Study

- Study Design: This was an open-label, exploratory study in six FCS patients.[5][7]
- Patient Population: Patients diagnosed with Familial Chylomicronemia Syndrome.
- Intervention: Patients received three consecutive 21-day treatment periods with **Lcq908** at doses of 20 mg, 40 mg, and 10 mg, respectively.[6] A washout period of at least 4 weeks separated each treatment period.[6]
- Key Assessments:
 - Fasting triglyceride levels were measured weekly.[6]
 - Postprandial triglyceride and ApoB48 levels were assessed following a meal tolerance test.[6]
 - Pharmacokinetics of Lcq908 were evaluated.[5]
 - Safety and tolerability were monitored throughout the study.[5]





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Workflow of the NCT01146522 Clinical Trial.



NCT01514461: Randomized, Double-Blind, Placebo-Controlled, Phase III Study

- Study Design: A randomized, double-blind, placebo-controlled Phase III study.[5]
- Patient Population: Patients with Familial Chylomicronemia Syndrome.
- Intervention: Lcq908 was compared against a placebo.[2]
- Status: While this study is mentioned as a follow-up to the exploratory study, detailed results are not available in the provided search results. The development of **Lcq908** was reportedly discontinued in Phase III due to adverse effects.[1]

Safety and Tolerability

In the open-label NCT01146522 study, **Lcq908** was generally well-tolerated at daily doses up to 40 mg for 3 weeks.[5] Adverse events were reported as mild and transient, with a gastrointestinal nature.[5][6] No serious adverse events or discontinuations due to adverse events were reported in this particular study.[5] However, it is important to note that the subsequent discontinuation of the Phase III program suggests that other safety concerns may have emerged with longer-term or broader exposure.[1]

Conclusion

The available data from the head-to-head, placebo-controlled evaluation of **Lcq908** (pradigastat) in patients with Familial Chylomicronemia Syndrome demonstrates a significant reduction in both fasting and postprandial triglyceride levels, as well as fasting ApoB48 levels. The open-label NCT01146522 study showed dose-dependent effects, with the 40 mg dose providing the most substantial reduction in fasting triglycerides. While these initial findings were promising, the subsequent discontinuation of the **Lcq908** development program in Phase III highlights the challenges in developing therapies for this ultra-rare disease and underscores the importance of long-term safety data. For researchers and drug development professionals, the experience with **Lcq908** provides valuable insights into the potential of DGAT1 inhibition as a therapeutic strategy for FCS, while also serving as a case study on the hurdles of clinical development for orphan diseases.



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